Boc-Tyr(3,5-I2)-OSu

Peptide Synthesis Analytical Chemistry Procurement

Eliminate extra activation steps and side reactions in Boc-SPPS. Boc-Tyr(3,5-I2)-OSu (CAS 163679-35-4) is a pre-activated, Boc-compatible 3,5-diiodotyrosine building block that circumvents the limitations of free-acid and Fmoc analogs. • Direct incorporation without in situ coupling reagents, ensuring efficient amide bond formation. • ≥97% purity (C/N) guarantees stoichiometric precision for thyroid hormone analogues and radiolabeled peptides. • The 3,5-diiodo motif provides heavy-atom anomalous scattering for X-ray crystallography and a distinct mass shift for MS, without post-synthetic iodination. • Secured cold-chain (-20°C) global shipping maintains integrity for your critical syntheses.

Molecular Formula C18H20I2N2O7
Molecular Weight 630.2 g/mol
CAS No. 163679-35-4
Cat. No. B558703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Tyr(3,5-I2)-OSu
CAS163679-35-4
SynonymsBoc-Tyr(3,5-I2)-OSu; Boc-3,5-diiodo-tyr-osu; 163679-35-4; Boc-3,5-diiodo-L-tyrosinehydroxysuccinimideester; 15093_ALDRICH; SCHEMBL4450702; 15093_FLUKA; C18H20I2N2O7; 6242AH; AKOS022181234; ZINC150338770; AK-60143; (S)-2,5-Dioxopyrrolidin-1-yl2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate
Molecular FormulaC18H20I2N2O7
Molecular Weight630.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C18H20I2N2O7/c1-18(2,3)28-17(27)21-12(8-9-6-10(19)15(25)11(20)7-9)16(26)29-22-13(23)4-5-14(22)24/h6-7,12,25H,4-5,8H2,1-3H3,(H,21,27)/t12-/m0/s1
InChIKeyOOTFAHIVGAQXOL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Tyr(3,5-I2)-OSu: Pre-Activated Diiodotyrosine Building Block


Boc-Tyr(3,5-I2)-OSu (CAS 163679-35-4) is a pre-activated, Boc-protected amino acid derivative specifically engineered for the efficient incorporation of 3,5-diiodo-L-tyrosine into peptides, most commonly via Boc solid-phase peptide synthesis (SPPS) . The compound features an N-hydroxysuccinimide (OSu) ester that activates the carboxyl group for direct amide bond formation, eliminating the need for in situ activation and simplifying coupling protocols . The Boc group provides orthogonal Nα-protection, and the 3,5-diiodo substitution confers distinct physicochemical properties relevant to thyroid hormone analogue research, radiolabeling, and studies of protein-protein interactions .

SynthesisBoc SPPS direct coupling
ActivationPre-activated NHS ester; no in situ activation
Label3,5-diiodo heavy-atom incorporation

Why Boc-Tyr(3,5-I2)-OSu Is Irreplaceable


The procurement of Boc-Tyr(3,5-I2)-OSu over its closest analogs—Boc-Tyr(3,5-I2)-OH (the free acid), Fmoc-Tyr(3,5-I2)-OH (the Fmoc-protected acid), and non-iodinated Boc-Tyr-OSu—is dictated by a fundamental chemical and synthetic requirement: the need for a *pre-activated*, *Boc-compatible*, and *specifically 3,5-diiodinated* tyrosine building block . The free acid Boc-Tyr(3,5-I2)-OH requires additional activation steps (e.g., with DCC/HOBt), introducing extra reagents and potential side reactions . The Fmoc analogue is incompatible with Boc-strategy SPPS, which is mandated when acid-labile modifications or specific cleavage conditions are required . Non-iodinated Boc-Tyr-OSu lacks the heavy atom label and altered sterics/electronics provided by the iodine atoms, which are critical for the biological activity and detection of target peptides . The following quantitative evidence guide details the verifiable differentiation that justifies the specific selection of Boc-Tyr(3,5-I2)-OSu.

1Boc-Tyr(3,5-I2)-OH free acid requires in situ activation, may introduce side reactions and additional reagents; workflow efficiency may shift.
2Fmoc-Tyr(3,5-I2)-OH incompatible with Boc-SPPS; protocol change needed, may not transfer directly.
3Non-iodinated Boc-Tyr-OSu lacks heavy-atom label and altered sterics/electronics; melting point and identity benchmarks differ.

Boc-Tyr(3,5-I2)-OSu: Head-to-Head Differentiation from Analogs


Purity: Elemental Analysis vs. HPLC

Boc-Tyr(3,5-I2)-OSu is supplied with a guaranteed purity of ≥97.0% as determined by elemental analysis (calc. based on dry substance, C/N), a method that provides a direct measure of the compound's bulk chemical composition . In contrast, the primary Fmoc-protected alternative, Fmoc-Tyr(3,5-I2)-OH, is specified at ≥98.0% purity by HPLC, a technique that detects UV-active impurities but may not reflect non-chromophoric contaminants or counter-ions . For procurement, the C/N specification for Boc-Tyr(3,5-I2)-OSu ensures a high degree of confidence in the compound's stoichiometry for critical coupling reactions where accurate molar ratios are paramount.

Purity Specification
Cross-study comparable
≥97.0% (C/N elemental) vs Fmoc analog ≥98.0% (HPLC)
C/N analysis supports bulk composition confidence for stoichiometry.
Method difference may affect impurity profiles; vendor specification review advised.
Peptide Synthesis Analytical Chemistry Procurement

Boc-SPPS Compatibility

Boc-Tyr(3,5-I2)-OSu is specifically designated for use in 'Boc solid-phase peptide synthesis' by its manufacturer, confirming its seamless integration into standard Boc-chemistry protocols that employ trifluoroacetic acid (TFA) for Nα-deprotection . The OSu pre-activation is particularly advantageous in Boc-SPPS, where in situ activation with carbodiimides can be complicated by the acidic deprotection environment. The Fmoc-protected analog, Fmoc-Tyr(3,5-I2)-OH, is fundamentally incompatible with Boc-SPPS; its use is restricted to Fmoc-strategy SPPS, which employs basic piperidine deprotection . This represents a binary, protocol-defining differentiation.

Boc-SPPS Compatibility
Direct head-to-head
Target compound validated for Boc SPPS; Fmoc analog incompatible (binary).
Defines synthesis route; substitution not feasible without protocol change.
Manufacturer reaction suitability confirmation.
Solid-Phase Peptide Synthesis Protecting Group Strategy Boc Chemistry

Pre-Activation Advantage over Free Acid

Boc-Tyr(3,5-I2)-OSu arrives as a pre-activated NHS ester, ready for direct amide bond formation with a deprotected amine on the growing peptide chain . In contrast, the free acid, Boc-Tyr(3,5-I2)-OH, requires in situ activation using a coupling reagent such as DCC (dicyclohexylcarbodiimide), often in conjunction with an additive like HOBt . This in situ activation step introduces additional variables (reagent quality, mixing, activation time) and can generate byproducts (e.g., dicyclohexylurea from DCC) that complicate purification. While direct comparative coupling yields for this specific compound are not publicly available, the general principle for NHS esters is that pre-activation streamlines the synthesis and reduces the number of reagents required [1].

Pre-Activation Workflow
Class-level inference
Eliminates DCC/HOBt activation; fewer reagents than free acid.
Streamlined synthesis; coupling yields context-dependent.
Specific comparative data not publicly available; class-level principle.
Peptide Coupling Reaction Efficiency Process Development

Melting Point and Optical Rotation Benchmarks

The melting point of Boc-Tyr(3,5-I2)-OSu is consistently reported across multiple vendors within the range of 142–149 °C, with a specific value of 144–148 °C from a primary supplier . Its optical rotation is specified as [α]20/D +17±1° (c = 1% in chloroform) or [α]20/D +16±2° (c=1 in CHCl3) . These values serve as critical identity and purity benchmarks for incoming quality control. In contrast, the non-iodinated analog Boc-Tyr-OSu exhibits a significantly lower melting point (e.g., 98–102 °C) , reflecting the substantial impact of the 3,5-diiodo substitution on the compound's solid-state properties. This difference allows for a rapid, unambiguous confirmation that the correct, heavy-atom-labeled building block has been received.

Melting Point & Rotation
Direct head-to-head
144–148 °C / [α]20/D +17±1° (c=1, CHCl3) vs non-iodinated 98–102 °C
Rapid identity confirmation; ~45 °C difference from non-iodinated analog.
Optical rotation confirms chiral integrity.
Quality Control Material Characterization Procurement

Storage Stability and Cold Chain Needs

Vendor specifications for Boc-Tyr(3,5-I2)-OSu uniformly mandate long-term storage at −20°C to preserve the integrity of the reactive NHS ester and the acid-labile Boc group . While specific stability data are not provided, this requirement is a direct consequence of the compound's design for high reactivity. In contrast, the free acid Boc-Tyr(3,5-I2)-OH is generally recommended for storage at 2–8°C , indicating a lower intrinsic reactivity and greater thermal stability. This difference has direct procurement implications: Boc-Tyr(3,5-I2)-OSu necessitates a reliable cold chain during shipping and dedicated freezer space in the laboratory, whereas the free acid is less demanding.

Storage Stability
Cross-study comparable
Long-term −20°C (NHS ester) vs free acid 2–8°C
Cold chain logistics required; thermal sensitivity higher.
Supplier storage recommendations; specific stability data not disclosed.
Stability Storage Conditions Supply Chain

Boc-Tyr(3,5-I2)-OSu: Key Research and Industrial Applications


Boc-SPPS for Diiodotyrosine Peptides

This is the primary and most validated application. Boc-Tyr(3,5-I2)-OSu is the reagent of choice for incorporating the 3,5-diiodotyrosine residue into peptide chains using Boc-SPPS protocols, as explicitly confirmed by its manufacturer . The combination of Boc protection and OSu pre-activation streamlines the synthetic cycle, eliminating the need for in situ activation and ensuring compatibility with TFA-mediated deprotection. The quantitative evidence confirms this binary compatibility, which Fmoc-protected or non-activated analogs lack .

Thyroid Hormone Analogue Synthesis

The 3,5-diiodo substitution is a hallmark of thyroid hormone precursors. Boc-Tyr(3,5-I2)-OSu enables the precise, site-specific introduction of this motif into synthetic peptides designed to mimic or study the function of thyroglobulin fragments or other thyroid-related proteins . The purity specification (≥97.0% by C/N) provides confidence in the correct stoichiometry for the synthesis of biologically active hormone analogues, where even minor impurities could affect receptor binding assays .

Heavy-Atom Labeled Peptides for Structural Biology

The two iodine atoms on the aromatic ring serve as potent anomalous scatterers for X-ray crystallography (enabling SAD/MAD phasing) and provide a distinct mass shift for mass spectrometry. Boc-Tyr(3,5-I2)-OSu facilitates the precise, single-residue incorporation of this heavy-atom label into synthetic peptides without requiring post-synthetic iodination, which can be non-specific and damage sensitive residues like methionine . The unique melting point (144–148 °C) and optical rotation (+17°) allow for rigorous quality control of the building block prior to its incorporation into valuable, often challenging, synthetic targets .

Radiolabeling Precursor Synthesis

While Boc-Tyr(3,5-I2)-OSu itself is a cold precursor, it is a key building block for synthesizing peptides intended for subsequent radiolabeling (e.g., with 125I or 131I) via isotopic exchange or by acting as a carrier in low-specific-activity syntheses . The pre-activated OSu ester ensures efficient incorporation into the peptide chain, a critical step before the valuable radioactive isotope is introduced. The requirement for −20°C storage is a critical consideration for planning the logistics of a radiochemical synthesis workflow.

Application
Selection Property
Validation Focus
Boc-SPPS for diiodotyrosine peptides
Boc-compatible pre-activated ester
Boc protocol compatibility confirmation
Thyroid hormone analogue synthesis
3,5-diiodo substitution authenticity
C/N purity specification review
Heavy-atom labeled peptides for structural biology
Heavy-atom incorporation capability
Melting point & optical rotation identity check
Radiolabeling precursor synthesis
Pre-activated coupling efficiency
Cold-chain storage compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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